3-(2-Fluorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
1-(((3-(2-FLUOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL is a complex organic compound that features a triazole ring, a fluorophenyl group, and a naphthol moiety
Preparation Methods
The synthesis of 1-(((3-(2-FLUOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the naphthol moiety. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and naphthol. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-(((3-(2-FLUOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(((3-(2-FLUOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(((3-(2-FLUOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The fluorophenyl group may enhance the compound’s binding affinity to biological receptors, while the naphthol moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(((3-(2-FLUOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL can be compared with other similar compounds, such as:
1-(((3-(2-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(((3-(2-METHOXYPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL: Contains a methoxyphenyl group, which may alter its chemical and biological properties.
1-(((3-(2-NITROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL: Features a nitrophenyl group, potentially affecting its reactivity and applications.
The uniqueness of 1-(((3-(2-FLUOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
676333-72-5 |
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Molecular Formula |
C19H13FN4OS |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13FN4OS/c20-16-8-4-3-7-14(16)18-22-23-19(26)24(18)21-11-15-13-6-2-1-5-12(13)9-10-17(15)25/h1-11,25H,(H,23,26)/b21-11+ |
InChI Key |
OCKATSXEOUDLCA-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC=CC=C4F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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